molecular formula C7H4ClN3O2 B13688290 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

Cat. No.: B13688290
M. Wt: 197.58 g/mol
InChI Key: CFSASFDMUUIPDB-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 7th position and a chlorine atom at the 6th position. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with triethyl orthoformate and acetic anhydride to yield the desired triazolopyridine compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can bind to receptors and alter their signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • Pyrazolo[3,4-d]pyrimidine

Uniqueness

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13)

InChI Key

CFSASFDMUUIPDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NN=C2)Cl)C(=O)O

Origin of Product

United States

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